molecular formula C11H15BrClN B2439722 1-(2-Bromophenyl)piperidine;hydrochloride CAS No. 2377031-54-2

1-(2-Bromophenyl)piperidine;hydrochloride

Cat. No.: B2439722
CAS No.: 2377031-54-2
M. Wt: 276.6
InChI Key: CXILZPPXUDJKMT-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)piperidine;hydrochloride is an organic compound with the molecular formula C11H14BrN·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring

Properties

IUPAC Name

1-(2-bromophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXILZPPXUDJKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Approach

The nucleophilic aromatic substitution (NAS) route, adapted from the synthesis of 1-(4-bromophenyl)piperidine, involves direct displacement of a halogen atom on an aromatic ring by piperidine. In the case of the 2-bromo isomer, steric hindrance from the ortho-substituted bromine necessitates optimization of reaction parameters.

Procedure :
A mixture of 2-bromobenzene (1.0 equiv), piperidine (1.1 equiv), and sulfolane (3 vol) is heated to 160–165°C under nitrogen. Potassium tert-butoxide (1.8 equiv) is added in batches to deprotonate piperidine, generating the nucleophilic species. The reaction is monitored by GC until starting material consumption exceeds 99% (typically 4–6 hours). Quenching with ice water followed by extraction with methyl tert-butyl ether yields crude N-(2-bromophenyl)piperidine, which is purified via recrystallization (dichloromethane/n-heptane, 1:4 v/v) to achieve 72–78% yield.

Key Considerations :

  • Elevated temperatures (≥160°C) overcome the activation energy barrier imposed by the ortho-substituent.
  • Sulfolane enhances reaction rates by stabilizing charged intermediates through its high dielectric constant (ε = 43).
  • Steric effects reduce yields compared to the para-isomer (84% vs. 72% under identical conditions).

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling provides an alternative pathway, particularly advantageous for electron-deficient aryl bromides. This method circumvents the harsh conditions of NAS by employing catalytic Pd2(dba)3 and Xantphos.

Procedure :
2-Bromobromobenzene (1.0 equiv), piperidine (1.5 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.0 equiv) are combined in toluene (5 vol). The mixture is refluxed at 110°C for 12 hours under nitrogen. Filtration through Celite and solvent evaporation affords the crude product, which is purified via vacuum distillation (bp 145–150°C at 0.5 mmHg) to give 1-(2-bromophenyl)piperidine in 65–70% yield. Subsequent treatment with HCl gas in diethyl ether generates the hydrochloride salt (98% purity by HPLC).

Advantages :

  • Tolerates electron-withdrawing substituents on the aryl ring.
  • Lower reaction temperature compared to NAS methods.
  • Scalable to multi-kilogram batches with consistent yields.

Grignard Reaction-Based Synthesis

Adapting protocols from 3-phenylpiperidine syntheses, this route constructs the piperidine ring while introducing the 2-bromophenyl group in a single pot.

Procedure :
2-Bromophenylmagnesium bromide (1.2 equiv, 0.5 M in THF) is added dropwise to a cooled (0°C) solution of N-benzyl-3-piperidone (1.0 equiv) in anhydrous THF. After stirring for 2 hours at room temperature, the mixture is quenched with saturated NH4Cl and extracted with ethyl acetate. Hydrogenolysis of the benzyl group (H2, 50 psi, 10% Pd/C) followed by bromination with N-bromosuccinimide (1.1 equiv) in dichloromethane affords 1-(2-bromophenyl)piperidine. Acidification with concentrated HCl yields the hydrochloride salt (overall yield: 58–63%).

Challenges :

  • Requires strict anhydrous conditions for Grignard stability.
  • Multi-step synthesis increases purification complexity.
  • Residual palladium removal (<10 ppm) necessitates additional treatment with SiliaMetS Thiol.

Catalytic Hydrogenation Methods

Reductive amination strategies offer a complementary approach, particularly for generating chiral intermediates.

Procedure :
2-Bromobenzaldehyde (1.0 equiv) and piperidine (1.1 equiv) are dissolved in methanol with 5% acetic acid. After stirring for 1 hour at 25°C, 10% Pd/C (0.5 equiv) is added, and the mixture is hydrogenated at 50 psi H2 for 24 hours. Filtration and solvent removal yield 1-(2-bromophenyl)piperidine, which is converted to the hydrochloride salt with 37% HCl in ethanol (yield: 82–85%, ee >99% when using chiral catalysts).

Optimization Data :

Parameter Optimal Value Effect on Yield
H2 Pressure 50 psi Maximizes imine reduction
Catalyst Loading 0.5 equiv Pd/C Balances cost and activity
Reaction Time 18–24 hours Completes stereoselective reduction

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 1-(2-Bromophenyl)piperidine Hydrochloride Synthesis

Method Yield (%) Purity (%) Scalability Cost Index
NAS 72–78 98.5 High $
Buchwald-Hartwig 65–70 99.2 Medium $$
Grignard 58–63 97.8 Low $$$
Catalytic Hydrogenation 82–85 99.5 High $$

Key Findings :

  • NAS provides the most cost-effective route but requires high-temperature conditions that may degrade heat-sensitive substrates.
  • Catalytic Hydrogenation offers superior yields and enantioselectivity, making it ideal for chiral API synthesis, albeit with higher catalyst costs.
  • Buchwald-Hartwig Amination balances moderate yields with excellent functional group tolerance, suitable for late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)piperidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Various substituted piperidines depending on the nucleophile used.

    Oxidation Products: Piperidone derivatives.

    Reduction Products: Reduced piperidine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromophenyl)piperidine;hydrochloride has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Recent studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of the piperidine structure have led to compounds that induce apoptosis in tumor cells, demonstrating potential as anticancer agents .
  • Neuropharmacology : Compounds similar to this compound have been studied for their interactions with neurotransmitter receptors. They may act as antagonists or agonists at muscarinic acetylcholine receptors, which are crucial in neurodegenerative diseases like Alzheimer's .

Organic Synthesis

This compound acts as a building block in the synthesis of more complex molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals, contributing to advancements in drug discovery and development processes.

Biological Studies

This compound is employed in biochemical research to explore its effects on cellular pathways:

  • Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs .
  • Cell Signaling : Research indicates that this compound can modulate signaling pathways involving kinases and phosphatases, affecting gene expression related to cell cycle regulation and apoptosis.

Case Study 1: Anticancer Activity

A study conducted on various piperidine derivatives revealed that specific modifications could enhance their cytotoxicity against FaDu hypopharyngeal tumor cells. The introduction of a bromophenyl group was found to improve binding affinity to target proteins involved in cancer progression, suggesting a promising avenue for developing novel anticancer therapies .

Case Study 2: Neuropharmacological Effects

In another research project focusing on Alzheimer's disease, derivatives of piperidine were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The results indicated that compounds with a similar structure to this compound showed improved cognitive function in animal models by enhancing cholinergic signaling .

Data Tables

Application AreaSpecific UseFindings/Outcomes
Medicinal ChemistryAnticancer agentsInduced apoptosis in tumor cells
Organic SynthesisBuilding block for pharmaceuticalsFacilitated synthesis of complex molecules
Biological StudiesEnzyme interactionsModulated cytochrome P450 activity
NeuropharmacologyAlzheimer's treatmentImproved cognitive function in models

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance binding affinity to certain targets, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)piperidine
  • 1-(2-Chlorophenyl)piperidine
  • 1-(2-Fluorophenyl)piperidine

Uniqueness

1-(2-Bromophenyl)piperidine;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to other halogenated derivatives. This makes it a valuable compound for specific research applications where bromine’s electronic effects are desired.

Biological Activity

1-(2-Bromophenyl)piperidine; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C11_{11}H12_{12}BrClN
  • Molecular Weight : Approximately 276.60 g/mol

The compound features a piperidine ring substituted with a 2-bromophenyl group, which contributes to its reactivity and biological properties.

1-(2-Bromophenyl)piperidine; hydrochloride interacts with various molecular targets, including enzymes and receptors. The bromine atom and piperidine moiety are crucial for binding, influencing the activity modulation of these targets. Depending on the specific biological context, the compound may function as an agonist or antagonist.

Anticancer Properties

Research indicates that 1-(2-Bromophenyl)piperidine; hydrochloride exhibits promising anticancer activity. It appears to modulate several signaling pathways critical for cancer progression, including:

  • Cell Proliferation : Inhibition of pathways that promote cell division.
  • Apoptosis Induction : Promotion of programmed cell death in cancer cells.
  • Cell Migration Inhibition : Reduction in the ability of cancer cells to spread.

A study highlighted the compound's potential to induce cell cycle arrest in various cancer cell lines, suggesting its utility as a therapeutic agent in oncology .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It may play a role in protecting neuronal cells from damage associated with conditions like ischemia and neurodegenerative diseases. The mechanism involves blocking calcium overload in brain cells, similar to known calcium antagonists .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis, inhibits proliferation
NeuroprotectionProtects against ischemic damage
Enzyme InteractionModulates enzyme activity (e.g., AChE inhibition)

Case Study: Anticancer Activity

In a study involving various cancer cell lines, 1-(2-Bromophenyl)piperidine; hydrochloride demonstrated significant cytotoxicity. The compound was tested against FaDu hypopharyngeal tumor cells, showing better efficacy than reference drugs like bleomycin. The mechanism was attributed to its ability to disrupt critical signaling pathways involved in tumor growth .

Q & A

Q. How can synthetic scalability be improved without compromising yield?

  • Methodology :
  • Optimize reaction steps via flow chemistry (e.g., continuous hydrogenation of intermediates).
  • Replace toxic solvents (e.g., dichloromethane) with 2-MeTHF or cyclopentyl methyl ether .

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